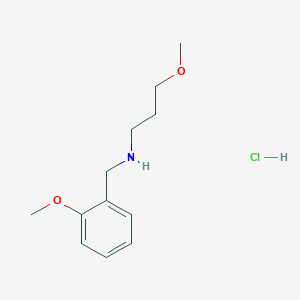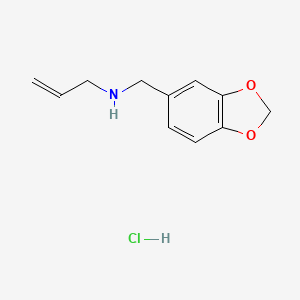amine hydrochloride CAS No. 1158611-15-4](/img/structure/B3086253.png)
[(2,3-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Vue d'ensemble
Description
[(2,3-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride, commonly known as Fenproporex, is a sympathomimetic drug that was developed in the 1960s as an appetite suppressant. It is a derivative of amphetamine and has a similar structure to other appetite suppressants such as phentermine and diethylpropion. Fenproporex is a controlled substance in many countries due to its potential for abuse and dependence. However, it has been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial Activity
(2,3-Dichlorophenyl)methylamine hydrochloride and its derivatives have shown potential antimicrobial properties. For instance, N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, a related compound, exhibits activity against certain bacteria, such as Bacillus subtilis, by inducing irreversible damage to bacterial DNA (Shimi & Shoukry, 1975).
Antihypertensive Activity
Some derivatives, like 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have been evaluated for their antihypertensive effects. Specifically, compounds such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine have successfully lowered blood pressure in hypertensive rats (Bennett et al., 1981).
Protein Tyrosine Kinase Inhibition
Certain 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are structurally related to the compound , have been found to be potent inhibitors of protein tyrosine kinases, displaying some selectivity for c-Src (Thompson et al., 2000).
Anticancer Activity
Compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have shown moderate anticancer activity. This suggests a potential application of (2,3-Dichlorophenyl)methylamine hydrochloride or its derivatives in cancer research (Lu Jiu-fu et al., 2015).
Corrosion Inhibition
Amine derivative compounds have demonstrated effectiveness as corrosion inhibitors on mild steel in acidic environments. Their structure plays a crucial role in their performance as protective agents (Boughoues et al., 2020).
Synthesis of Complex Molecules
(2,3-Dichlorophenyl)methylamine hydrochloride and its analogs play a role in the synthesis of complex organic compounds. For example, they have been used in the preparation of palladium complexes for asymmetric hydrophosphination reactions (Yap et al., 2014).
Propriétés
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-4-3-5-10(12)11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTSRAUULHECJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3086172.png)



![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)

amine hydrochloride](/img/structure/B3086245.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)
amine hydrochloride](/img/structure/B3086262.png)
